molecular formula C14H16O2 B13004390 6-(Benzyloxy)spiro[3.3]heptan-2-one

6-(Benzyloxy)spiro[3.3]heptan-2-one

Cat. No.: B13004390
M. Wt: 216.27 g/mol
InChI Key: NWRCTTXIZBYINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)spiro[3.3]heptan-2-one is a spirocyclic ketone with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. It features a spiro[3.3]heptane core, a strained and three-dimensional carbocyclic system that introduces significant structural rigidity and unique spatial geometry to molecular architectures . The scaffold is recognized for its ability to improve physicochemical properties in lead optimization, making it a privileged structure in modern medicinal chemistry . The molecule contains two key functional handles: a ketone at the 2-position and a benzyl-protected hydroxy group. These groups allow for further synthetic elaboration, enabling researchers to create diverse, highly functionalized spirocyclic derivatives for structure-activity relationship (SAR) studies. Spiro[3.3]heptane derivatives have documented utility as key precursors in the synthesis of functional fine chemicals and have been investigated for use in advanced materials, such as nematic liquid crystal mixtures . As a high-value building block, this compound facilitates access to complex, sterically defined molecules for applications in pharmaceutical development, agrochemical research, and materials science. Attention: For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-phenylmethoxyspiro[3.3]heptan-2-one

InChI

InChI=1S/C14H16O2/c15-12-6-14(7-12)8-13(9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

NWRCTTXIZBYINF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Benzyloxy Spiro 3.3 Heptan 2 One

Reactions at the Ketone Functionality

The ketone group in 6-(benzyloxy)spiro[3.3]heptan-2-one is the primary site for chemical modification. The electrophilic carbon atom of the carbonyl is susceptible to attack by nucleophiles, and the adjacent α-carbons can be deprotonated to form enolates, enabling a variety of condensation reactions.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a fundamental reaction of ketones. A wide array of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can add to the carbonyl carbon of this compound. This reaction would lead to the formation of a tertiary alcohol, expanding the spirocyclic core. For instance, the addition of a Grignard reagent (R-MgBr) would yield a 2-alkyl-6-(benzyloxy)spiro[3.3]heptan-2-ol. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the spiro[3.3]heptane framework.

A patent for related spiro[3.3]heptan-2-ones suggests that the addition of aryl metal compounds to the ketone group is a feasible transformation, followed by reductive elimination of the resulting hydroxy group. google.com

Condensation Reactions for Olefin Formation

Condensation reactions provide a powerful means to convert the ketone functionality into a carbon-carbon double bond (an olefin). These reactions are instrumental in carbon chain elongation and the synthesis of more complex molecules.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. youtube.com For this compound, a Wittig reaction would provide a route to 2-alkylidene-6-(benzyloxy)spiro[3.3]heptanes. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. youtube.com

Table 1: Illustrative Wittig Reaction of this compound

Reactant 1Wittig Reagent (Reactant 2)Product
This compoundMethyltriphenylphosphonium bromide (with base)2-Methylene-6-(benzyloxy)spiro[3.3]heptane
This compoundEthyltriphenylphosphonium bromide (with base)2-Ethylidene-6-(benzyloxy)spiro[3.3]heptane

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with two activating groups (e.g., malonic esters, cyanoacetates). The reaction of this compound with an active methylene (B1212753) compound in the presence of a weak base (like an amine) would lead to the formation of a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.org It employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the ketone, forming an intermediate that eliminates to give the alkene. nrochemistry.com The stereoselectivity towards the (E)-isomer is a result of the thermodynamic stability of the intermediates leading to its formation. wikipedia.org

Table 2: Illustrative Horner-Wadsworth-Emmons Reaction of this compound

Reactant 1Phosphonate Reagent (Reactant 2)BaseProduct (Predominantly E-isomer)
This compoundTriethyl phosphonoacetateNaHEthyl 2-(6-(benzyloxy)spiro[3.3]heptan-2-ylidene)acetate
This compoundDiethyl (cyanomethyl)phosphonateNaH2-(6-(benzyloxy)spiro[3.3]heptan-2-ylidene)acetonitrile

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules using a titanium reagent (typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple) to form an alkene. An intramolecular McMurry coupling of a diketone can be used to form cyclic alkenes. In the context of this compound, an intermolecular McMurry coupling would lead to a symmetrical alkene, 2,2'-bi(6-(benzyloxy)spiro[3.3]heptylidene). This reaction provides a direct method for the synthesis of sterically hindered alkenes.

Oxidation Reactions (e.g., Dess-Martin Periodinane)

The ketone moiety of this compound is the result of the oxidation of its corresponding secondary alcohol, 6-(benzyloxy)spiro[3.3]heptan-2-ol. A common and efficient reagent for this transformation is the Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine compound known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral pH and at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.org The chemoselectivity of DMP allows for the oxidation of the alcohol without affecting other potentially reactive sites in the molecule. wikipedia.org

ReagentSubstrateProductConditionsNotes
Dess-Martin periodinane (DMP)6-(Benzyloxy)spiro[3.3]heptan-2-olThis compoundDichloromethane or chloroform, room temperatureMild and selective oxidation. wikipedia.orgorganic-chemistry.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 6-position. Its removal is a key step in the further functionalization of the spirocyclic core.

A widely used method for the deprotection of benzyl (B1604629) ethers is catalytic transfer hydrogenation. organic-chemistry.org This technique offers a milder alternative to traditional hydrogenolysis, which often requires high pressure and specialized equipment. organic-chemistry.org In transfer hydrogenation, a hydrogen donor, such as formic acid or ammonium (B1175870) formate, is used in the presence of a palladium catalyst (e.g., palladium on carbon) to effect the cleavage of the benzyl ether. organic-chemistry.org This method is valued for its efficiency and compatibility with a variety of functional groups that might be sensitive to harsher reductive conditions. organic-chemistry.orgorganic-chemistry.orgmpg.de

MethodReagentsKey Features
Catalytic Transfer HydrogenationPalladium on carbon, Formic acid (or other hydrogen donors)Mild conditions, avoids high-pressure hydrogen gas, good functional group tolerance. organic-chemistry.org

Reactions of the Spiro[3.3]heptane Core System

The spiro[3.3]heptane framework, a defining feature of this compound, is a strained ring system that can undergo various transformations, including functionalization at different positions and ring-opening reactions. ambeed.comwikipedia.org

The synthesis of substituted spiro[3.3]heptanes often involves the sequential derivatization of the two cyclobutane (B1203170) rings. google.com The presence of the ketone at the 2-position and the protected hydroxyl group at the 6-position in this compound provides two distinct reactive centers. google.com After the initial synthesis of the spiro[3.3]heptanone core, further functionalization can be achieved. For instance, addition of an aryl metal compound to the ketone group can be followed by reductive elimination of the resulting hydroxyl group. Subsequent modification at the 6-position can then be carried out after deprotection. google.com The development of methods for site-specific functionalization is crucial for creating diverse spiro[3.3]heptane-based building blocks for applications in medicinal chemistry. rsc.orgchemrxiv.org

The spiro[3.3]heptane scaffold can be modified to include heteroatoms, leading to the formation of spiro-heterocycles. These structures are of significant interest in medicinal chemistry as they can act as bioisosteres for common cyclic systems like piperidine (B6355638) and piperazine (B1678402). rsc.org The introduction of heteroatoms, such as nitrogen or oxygen, into the spirocyclic framework can be achieved through various synthetic strategies. While the direct conversion of this compound to a heteroatom-containing spirocycle is not explicitly detailed, the general interest in such scaffolds suggests that derivatives of this compound could serve as precursors for such transformations. rsc.orgresearchgate.net

The inherent strain in the spiro[3.3]heptane system makes it susceptible to ring-opening reactions under certain conditions. ambeed.com These reactions can lead to the formation of larger ring systems or open-chain compounds. ambeed.com For instance, the cleavage of one of the cyclobutane rings can produce a linear or branched hydrocarbon. ambeed.com While specific ring-opening reactions of this compound are not extensively documented, the general reactivity of three- and four-membered rings suggests that such transformations are plausible, potentially catalyzed by acids or transition metals. nih.gov

Derivatization Strategies and Analogue Synthesis in Chemical Research

Design and Synthesis of Spiro[3.3]heptane-Based Analogues

The derivatization of the spiro[3.3]heptane skeleton is a cornerstone of its application in research. By introducing a variety of functional groups, chemists can fine-tune the physicochemical properties of the resulting molecules. The ketone group of 6-(Benzyloxy)spiro[3.3]heptan-2-one is particularly amenable to a wide range of chemical transformations, including addition reactions and condensations. google.com

The introduction of functionalities such as nitriles and sulfonamides expands the chemical space accessible from spiro[3.3]heptane precursors.

Nitriles: Spiro[3.3]heptanes containing a nitrile group can be prepared using unsaturated nitriles as starting materials in cycloaddition reactions to form the core spirocyclic ketone structure. google.com This approach embeds the nitrile functionality from the outset of the synthesis.

Sulfonamides and Related Groups: While direct sulfonamidation on the this compound core is not extensively detailed, the synthesis of related sulfur-containing spirocycles has been achieved. For instance, 2-thia-6-azaspiro[3.3]heptane can be synthesized from a protected oxetane (B1205548) precursor, which can then be further functionalized. rsc.org The development of sulfoximine-containing spiro[3.3]heptanes has also been reported, starting from N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane. rsc.org This demonstrates the feasibility of incorporating complex sulfur-based functional groups onto the spiro[3.3]heptane scaffold.

Table 1: Synthesis of Functionalized Spiro[3.3]heptane Analogues

Target Functionality Synthetic Strategy Starting Material Example Reference
Nitrile Cycloaddition Unsaturated nitrile google.com
Thia-aza-spirocycle Ring transformation N-Tosyl-protected 2-oxa-6-azaspiro[3.3]heptane rsc.org

Synthesis of Carboxylic Acid Derivatives

Carboxylic acid-functionalized spiro[3.3]heptanes are crucial building blocks, notably for creating glutamic acid analogs and linkers for metal-organic frameworks. nih.govresearchgate.net Several synthetic routes are available:

Thermal Decarboxylation: A direct method involves the thermal decarboxylation of a crude spiro[3.3]heptane-dicarboxylic acid at high temperatures (e.g., 220°C) to yield the monocarboxylic acid. prepchem.com

Malonate Alkylation: A widely used and versatile method involves the double alkylation of a malonate ester, such as diethyl malonate, with a suitable 1,3-dielectrophile like 1,3-dibromopropane (B121459) or pentaerythritol (B129877) tetrabromide. nih.govwikipedia.org The resulting spiro[3.3]heptane-2,2,6,6-tetracarboxylate can then be hydrolyzed and decarboxylated to yield the desired spiro[3.3]heptane-2,6-dicarboxylic acid. researchgate.netwikipedia.org A similar strategy using dibromide intermediates can lead to monofunctional carboxylic acids. chemrxiv.org

From Ketone Precursors: Ketones such as this compound can be converted to their corresponding carboxylic acids through multi-step sequences. For example, reduction of the ketone, followed by conversion to a bromide, and subsequent reaction with carbon dioxide (via an organolithium intermediate) can yield the carboxylic acid. researchgate.net

Table 2: Selected Synthetic Routes to Spiro[3.3]heptane Carboxylic Acids

Method Key Intermediate Key Reaction Product Example Reference
Thermal Decarboxylation Spiro[3.3]heptane-3,3-dicarboxylic acid Heating at 220°C Spiro[3.3]heptane-2-carboxylic acid prepchem.com
Malonate Alkylation Diethyl malonate and a dibromide Cyclization, saponification, decarboxylation Spiro[3.3]heptane-2,6-dicarboxylic acid wikipedia.orgchemrxiv.org
Ketone Modification Spiro[3.3]heptanone Wolff-Kishner reduction, lithiation, carboxylation Spiro[3.3]heptane carboxylic acid researchgate.net

Formation of Amino Group-Containing Building Blocks

Amino-functionalized spiro[3.3]heptanes are of significant interest as conformationally restricted amino acid analogues for use in drug design and biochemistry. enamine.netnih.gov Syntheses often begin with a ketone precursor. A common strategy is the Strecker reaction, which employs a chiral amine auxiliary to install the amino acid moiety onto a spirocyclic keto ester, allowing for the synthesis of enantiomerically pure products. nih.govresearchgate.net Other routes involve the construction of the spirocyclic core through ring-closure reactions of 1,3-bis-electrophiles with nucleophiles to create azaspiro[3.3]heptane derivatives, which serve as scaffolds for novel amino acids. nih.gov The synthesis of spiro[3.3]heptane-2,6-diamine has also been reported. achemblock.com

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. Several methods for the synthesis of fluorinated spiro[3.3]heptane analogues have been developed. enamine.net

Monofluorinated Analogues: The synthesis of 6-fluoro-spiro[3.3]heptane building blocks has been achieved on a large scale. researchgate.net

Difluorinated Analogues: Gem-difluorinated derivatives are also accessible. researchgate.net

Trifluoromethylated Analogues: A practical synthesis for 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been developed starting from a commercially available cyclobutanone (B123998) derivative. chemrxiv.org The key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, is used to construct the spiro[3.3]heptane core via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or a malonate diester. chemrxiv.org

These fluorinated building blocks provide access to a wide array of derivatives, including amines, carboxylic acids, and alcohols. chemrxiv.orgenamine.net

Incorporation of the Spiro[3.3]heptane Scaffold into Complex Molecular Architectures

The spiro[3.3]heptan-2-one system is an excellent starting point for building more elaborate molecules, particularly those with defined substitution patterns that are valuable in drug discovery. google.com

The synthesis of 2,6-disubstituted spiro[3.3]heptanes allows for the creation of molecules where two functional groups are held in a fixed, non-coplanar orientation. nih.gov The compound this compound is an ideal precursor for this purpose. google.com A general and powerful strategy involves a two-directional synthesis:

First Functionalization: The ketone at position 2 is modified. This can involve the addition of an organometallic reagent (e.g., an arylmetal compound) to the carbonyl group. google.com The resulting tertiary alcohol can then be reductively eliminated. google.com

Second Functionalization: The functional group at position 6 (in this case, a benzyloxy group) is then derivatized. google.com For example, the benzyl (B1604629) protecting group can be removed to reveal a hydroxyl group, which can undergo further reactions.

This parallel approach, where different parts of the molecule are elaborated separately before being combined, is often more efficient than a linear sequence. google.com An alternative and widely used method for assembling the 2,6-disubstituted core is through the double alkylation of malonate esters, which directly builds the spirocyclic keto ester scaffold needed for further functionalization, such as in the synthesis of glutamic acid analogues. nih.govresearchgate.net

Preparation of 1,6-Disubstituted Spiro[3.3]heptane Derivatives

The synthesis of 1,6-disubstituted spiro[3.3]heptane derivatives often utilizes a divergent approach starting from a common precursor. A practical method involves the construction of the spiro[3.3]heptane core through a Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov This key intermediate can be accessed via the epoxidation of an alkene, which is in turn generated from a keto ester. nih.gov Although the Wittig reaction can be challenging for the olefination of certain cyclobutanone derivatives, the Tebbe protocol has proven to be an effective alternative. nih.gov

Further functionalization to achieve 1,6-disubstitution can be accomplished through methods like the Strecker reaction, mediated by chiral auxiliaries such as (R)-α-phenylglycinol, to introduce amino and carboxyl functionalities. nih.gov This strategy allows for the synthesis of various regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov

Starting Material Key Reaction Product Type Reference
Keto esterTebbe Olefination, Epoxidation, Meinwald Rearrangement1,6-disubstituted spiro[3.3]heptane core nih.gov
Spiro[3.3]heptanoneStrecker ReactionSpirocyclic amino acids nih.gov
Dichloroketene (B1203229) & Alkene[2+2] Cycloaddition6-oxospiro[3.3]heptane-1-carboxylic acid nih.gov

Integration into Drug-like Scaffolds (e.g., Fluoroquinolones, Steroids)

The rigid spiro[3.3]heptane scaffold has been successfully integrated into various drug-like molecules to enhance their pharmacological properties.

Fluoroquinolones: The piperazine (B1678402) motif in antibacterial agents like ciprofloxacin (B1669076) has been replaced with 2,6-diazaspiro[3.3]heptane, demonstrating the potential of this scaffold to modulate pharmacokinetic properties. uniba.it

Steroids: The incorporation of heterocyclic moieties into steroidal structures is a well-established strategy to alter their biological activity. nih.gov Spiro heterocyclic steroids, including those with four, five, and six-membered rings containing oxygen, nitrogen, and sulfur, have been synthesized and evaluated for a range of activities, including antiproliferative and enzyme inhibitory effects. nih.gov While direct synthesis from this compound is not explicitly detailed, the principles of spirocycle formation are applicable. For instance, steroidal ketones can be converted to spiro 1,3-thiazolidin-4-ones. nih.gov

Generation of Azaspiro[3.3]heptane and Diazaspiro[3.3]heptane Scaffolds

The introduction of nitrogen atoms into the spiro[3.3]heptane framework to create azaspiro[3.3]heptane and diazaspiro[3.3]heptane scaffolds has been a significant area of research, primarily due to their potential as bioisosteres for common heterocycles like piperidine (B6355638) and piperazine. acs.orgresearchgate.netresearchgate.net

Synthesis of 1-Azaspiro[3.3]heptanes

The synthesis of 1-azaspiro[3.3]heptanes has been achieved through a key thermal [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate (CSI). researchgate.net The resulting spirocyclic β-lactam is then reduced with alane to yield the desired 1-azaspiro[3.3]heptane. researchgate.net This scaffold has been validated as a piperidine bioisostere, with a derivative showing high activity as an anesthetic. researchgate.net

Synthesis of 2-Azaspiro[3.3]heptane Analogs

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, such as analogs of ornithine and GABA, has been accomplished. nih.gov The construction of the spirocyclic system involves the sequential ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov These sterically constrained amino acids are valuable tools in chemistry and drug design. nih.govresearchgate.net

Synthesis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates

2,6-Diazaspiro[3.3]heptane is considered a structural surrogate for piperazine and has been shown to be a valuable building block in medicinal chemistry. acs.orgacs.orgnih.gov A concise and scalable synthesis has been developed, making this scaffold more accessible for drug discovery programs. acs.orgacs.orgnih.gov One synthetic route involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization. thieme-connect.deresearchgate.net Another approach starts from 2-oxa-6-azaspiro[3.3]heptane, which undergoes oxetane opening and a series of transformations to yield the N-Boc protected 2,6-diazaspiro[3.3]heptane. acs.org The utility of this scaffold has been demonstrated in palladium-catalyzed aryl amination reactions. acs.orgacs.orgnih.gov

Starting Material Key Steps Product Reference
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeReductive amination, Cyclization2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes thieme-connect.de
2-Oxa-6-azaspiro[3.3]heptaneOxetane opening, Azetidine (B1206935) formation, ProtectionN-Boc-2,6-diazaspiro[3.3]heptane acs.org

Synthesis of 2,6-Diazaspiro[3.3]heptan-1-ones

A concise synthesis of 2,6-diazaspiro[3.3]heptan-1-ones, which is amenable to library production, has been reported. researchgate.net These compounds can be subsequently converted to 2,6-diazaspiro[3.3]heptanes, further expanding the chemical space accessible from these valuable intermediates. researchgate.net

Research Applications and Utility of 6 Benzyloxy Spiro 3.3 Heptan 2 One and Its Derivatives

Role as Versatile Synthetic Building Blocks and Intermediates in Organic Synthesis

The spiro[3.3]heptane core, including functionalized derivatives like 6-(benzyloxy)spiro[3.3]heptan-2-one, represents a valuable class of synthetic intermediates. Their utility stems from the ability to introduce a constrained three-dimensional geometry into molecules. Various synthetic strategies have been developed to access a diverse library of spiro[3.3]heptane derivatives.

Key synthetic approaches to functionalized spiro[3.3]heptanes include:

[2+2] Cycloadditions: Thermal [2+2] cycloaddition reactions, for instance between endocyclic alkenes and isocyanates like Graf's isocyanate (ClO₂S-NCO), are employed to construct spirocyclic β-lactams, which can be further transformed into the desired spiro[3.3]heptane systems. nih.govresearchgate.netnih.gov

Rearrangement Reactions: The Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives provides a pathway to 1,6-disubstituted spiro[3.3]heptane cores.

Malonate Alkylation: The alkylation of malonate esters is a classical and effective method for constructing the spiro[3.3]heptane skeleton. researchgate.net

Keteneiminium Salt Reactions: The reaction of keteneiminium salts with alkenes offers a modular approach to synthesizing mono- and di-substituted spiro[3.3]heptanes. wikipedia.org

Radical Cyclization: Organic photoredox catalysis can be used to initiate the regioselective cyclization of aryl radical precursors to form complex spiro-fused heterocycles, including spiropiperidines. libretexts.org

These synthetic methodologies allow for the preparation of a wide array of functionalized spiro[3.3]heptane building blocks. For example, the ketone moiety in this compound can be readily transformed into other functional groups, such as amines or alcohols, providing access to a diverse range of derivatives for further chemical exploration. acs.orgnih.gov The synthesis of fluorinated spiro[3.3]heptane-based building blocks has also been reported, highlighting the scaffold's versatility. windows.netmsu.edu

Exploration as Bioisosteres in Rational Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane scaffold has emerged as a compelling non-classical bioisostere for several common ring systems found in pharmaceuticals.

Development as Saturated Benzene (B151609) Bioisosteres with Non-Collinear Exit Vectors

The phenyl ring is a ubiquitous structural motif in drug molecules, but it can be associated with metabolic liabilities and poor solubility. Saturated bioisosteres offer a means to mitigate these issues. While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain the collinearity of the exit vectors of a para-substituted phenyl ring, the spiro[3.3]heptane scaffold provides a unique geometric alternative with non-collinear exit vectors. researchgate.netwikipedia.org

The spiro[3.3]heptane core can mimic mono-, meta-, and para-substituted phenyl rings. researchgate.netwikipedia.org This non-collinear arrangement of substituents offers a novel way to explore chemical space and interact with biological targets.

Parameterpara-Substituted Phenyl Ring2,6-Disubstituted spiro[3.3]heptane
Exit Vector Angle (φ) ~180° (collinear)Non-collinear (φ1 and φ2 angles of 22.8-29.7°)
Distance between substituents (d) ~5.66-5.71 Å~6.87-6.89 Å
Planarity (θ) Planar (~0°)Non-planar (129-130°)

Data sourced from ChemRxiv and PubMed articles. wikipedia.org

Bioisosteric Replacement of Phenyl Rings in Lead Compound Optimization

The practical utility of the spiro[3.3]heptane scaffold as a benzene bioisostere has been demonstrated through its incorporation into existing drug molecules. wikipedia.org By replacing a central phenyl ring with a spiro[3.3]heptane core, researchers have successfully created patent-free analogs with retained or even improved properties.

A notable example is the modification of the anticancer drug Sonidegib . wikipedia.org Replacing the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with increased metabolic stability in human liver microsomes. wikipedia.org Specifically, the half-life of the spirocyclic analogs was increased by 200-800%. wikipedia.org While the lipophilicity (clogP) was slightly reduced, the aqueous solubility was not negatively affected. wikipedia.org

Similarly, when the phenyl ring in the anticancer drug Vorinostat was replaced with a spiro[3.3]heptane, the resulting saturated analog demonstrated comparable cytotoxic action on human hepatocellular carcinoma cells.

Original DrugBioisosteric ReplacementEffect on Lipophilicity (clogP)Effect on Metabolic Stability (Human Liver Microsomes)
Sonidegib Phenyl ring replaced with spiro[3.3]heptaneDecreased by ~0.8 unitsIncreased half-life (200-800% improvement)
Vorinostat Phenyl ring replaced with spiro[3.3]heptaneNot explicitly stated, but bioactivity retainedNot explicitly stated, but bioactivity retained

Data compiled from research articles on spiro[3.3]heptane as a benzene bioisostere. wikipedia.org

Structural Surrogate for Piperazine (B1678402) and Piperidine (B6355638) Ring Systems

The piperidine ring is another prevalent scaffold in approved drugs. However, it can be susceptible to metabolic degradation. Aza-spiro[3.3]heptane derivatives, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been proposed and validated as effective bioisosteres for the piperidine ring. nih.govresearchgate.netnih.gov

These spirocyclic analogs often exhibit improved physicochemical properties, including enhanced aqueous solubility and greater metabolic stability, while maintaining the necessary basicity of the nitrogen atom. For instance, 2,6-diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine, leading to improved target selectivity and reduced off-target cytotoxicity in analogs of the drug Olaparib. The synthesis of various spirocyclic piperidine analogs, including spiro-fused piperidines, has been an active area of research. libretexts.org

Analogues of Morpholine with Modified Hydrophilicity and Solubility Profiles

In a similar vein to the replacement of piperidines and piperazines, spirocyclic systems can also serve as bioisosteres for other saturated heterocycles like morpholine. Spirocyclic oxetanes, for example, have been suggested as potential bioisosteric replacements for morpholines and thiomorpholines. The introduction of the spiro[3.3]heptane framework, particularly with heteroatom substitutions, can modulate the hydrophilicity and solubility of the parent molecule, offering a strategy to fine-tune these critical drug-like properties.

Comparison to Cyclohexane (B81311) Scaffolds in Conformational Restriction Studies

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by "freezing" a molecule in its bioactive conformation. nih.gov The spiro[3.3]heptane scaffold, with its inherent rigidity, is an excellent tool for such studies. nih.gov

The spiro[3.3]heptane framework has been directly compared to the more flexible cyclohexane ring system. Research has shown that stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered as conformationally restricted surrogates for specific isomers of disubstituted cyclohexanes. This allows for a more rigid presentation of functional groups to a biological target, which can lead to a better understanding of structure-activity relationships.

spiro[3.3]heptane DerivativeCorresponding Cyclohexane Surrogate
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanescis-1,4-disubstituted cyclohexane
(1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanestrans-1,3-disubstituted cyclohexane

This table illustrates the relationship between specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes and their corresponding conformationally flexible cyclohexane counterparts as described in the Journal of Organic Chemistry.

The use of the rigid spiro[3.3]heptane scaffold in place of a more flexible cyclohexane ring can be a valuable tactic in lead optimization to improve ADME (absorption, distribution, metabolism, and excretion) properties.

Investigation in Materials Science and Functional Fine Chemicals Research

The spiro[3.3]heptane framework is a key building block for functional fine chemicals, which are substances with specific, high-value applications. google.com The inherent rigidity and defined geometry of this scaffold make it an attractive component for creating molecules with tailored properties for use in advanced materials. google.com

Potential as Components for Nematic Liquid Crystal Mixtures

Derivatives of spiro[3.3]heptan-2-one are being investigated as novel components for nematic liquid crystal (LC) mixtures. google.com Nematic LCs are composed of rod-shaped molecules that, under certain conditions, align in a common direction, a property crucial for their application in electro-optical displays. google.com The introduction of the rigid, non-linear spiro[3.3]heptane unit offers a way to create new molecular shapes that can influence the physical properties of the LC mixture, such as its stability and optical anisotropy. google.comtandfonline.com

The synthesis of 2,6-disubstituted spiro[3.3]heptanes from intermediates like this compound allows for the creation of new rod-shaped molecules suitable for LC applications. google.com The spiro[3.3]heptan-2-one structure possesses two distinct reactive sites, the ketone group and the position of the benzyloxy group, which can be derivatized sequentially to build up the desired molecular structure. google.com This synthetic versatility enables the exploration of a wide variety of novel components for nematic liquid crystal mixtures. google.com Research has shown that esters incorporating the spiro[3.3]heptane ring system exhibit liquid crystal behavior, underscoring the potential of this scaffold in the field. tandfonline.com

Table 1: Spiro[3.3]heptane in Liquid Crystal Research

Feature Relevance to Liquid Crystals Source
Rigid Scaffold Provides a defined molecular structure necessary for liquid crystalline phases. google.com
Synthetic Versatility Allows for the creation of diverse, bilaterally substituted derivatives to fine-tune LC properties. google.com
Novel Molecular Shape Introduces non-linear, rod-like structures that can lead to new and improved nematic mixtures. google.com

| Demonstrated Behavior | Esters containing the spiro[3.3]heptane ring have been shown to possess liquid crystal properties. | tandfonline.com |

Applications in Analytical Chemistry Research

The unique conformational constraints of the spiro[3.3]heptane scaffold make it a valuable tool in the design of molecules for analytical applications, where precise three-dimensional structures are often required for specific molecular recognition events.

Use as Reagents for Biomolecule Detection

While direct applications of this compound for biomolecule detection are not extensively documented, its derivatives, particularly amino acid analogs, have shown promise as enzyme probes. nih.gov The spiro[3.3]heptane framework serves as a constrained scaffold for building analogs of bioactive molecules like glutamic acid. nih.gov These synthetic analogs can be used to probe the active sites of enzymes, helping to elucidate enzyme function and identify potential inhibitors. The defined spatial orientation of functional groups on the spiro[3.3]heptane core can lead to highly selective interactions with biological targets. nih.gov This principle suggests that derivatives of this compound could be developed into specific reagents for detecting the presence or activity of particular biomolecules.

Utility in Enzyme Kinetics Studies

The study of enzyme kinetics relies on compounds that can interact with an enzyme, often by inhibiting its activity, to reveal details about its mechanism. Spiro[3.3]heptane-based molecules have been synthesized and evaluated for this purpose. nih.gov For instance, a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold was created to serve as enzyme probes. nih.gov In these studies, some of the 1,6-disubstituted derivatives demonstrated inhibitory activity against certain enzymes, which could only be achieved if the molecule adopted a favorable conformation for binding to the enzyme's active site. nih.gov This demonstrates the utility of the spiro[3.3]heptane scaffold in creating tools for enzyme kinetics studies, as the rigid structure helps to understand the specific conformational requirements for enzyme-ligand binding. nih.gov

Table 2: Spiro[3.3]heptane Derivatives in Enzyme Studies

Compound Type Application Key Finding Source
Spiro[3.3]heptane-derived glutamic acid analogs Enzyme Probes The spatial arrangement of functional groups is crucial for binding to an enzyme's active site. nih.gov

Bioconjugation Research and Targeted Delivery Systems

Bioconjugation involves linking molecules to biological systems, and targeted delivery aims to transport therapeutic or diagnostic agents to specific sites within the body. google.commdpi.com The spiro[3.3]heptane scaffold is emerging as a non-aromatic, rigid structure that can be incorporated into bioactive compounds, potentially improving their properties for such applications. chemrxiv.org

The development of targeted delivery systems, such as those using polymer nanoparticles, is a major goal in medicine to increase efficacy and reduce side effects. nih.gov These systems work by encapsulating a drug and directing it to a specific tissue or cell type. google.com While this compound itself is a building block, its derivatives could be incorporated into such systems. For example, the spiro[3.3]heptane core can act as a bioisostere for a phenyl ring, a common component in many drugs. chemrxiv.org Replacing a phenyl ring with a spiro[3.3]heptane moiety creates a saturated, patent-free analog that may retain or even improve biological activity while altering physical properties like solubility and metabolic stability. chemrxiv.org

This concept opens the door for using derivatives of this compound in bioconjugation and the design of novel drug delivery vehicles. By functionalizing the spiro scaffold, it can be linked to targeting moieties or incorporated into nanoparticle formulations for controlled release and targeted action. mdpi.comnih.gov For instance, studies have shown successful follicular-targeted delivery of the steroidal spiro-compound spironolactone (B1682167) using polymeric nanoparticles, demonstrating the feasibility of using spiro-based structures in such advanced delivery systems. nih.gov

Computational and Theoretical Studies on Spiro 3.3 Heptane Systems

Mechanistic Investigations of Novel Reactions

Computational studies have been instrumental in clarifying the mechanisms of several novel reactions used to synthesize and functionalize spiro[3.3]heptane systems. These investigations reveal transition states, reaction intermediates, and energy profiles, offering a detailed picture of the reaction pathways.

One key area of investigation has been the formation of the spiro[3.3]heptane core itself. For instance, a novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov Computational modeling supports a proposed 'strain-relocating' semipinacol rearrangement. The mechanism likely proceeds through the initial protonation of the highly strained bicyclobutyl group, leading to a cyclopropylcarbinyl cation that undergoes a nih.govresearchgate.net-shift to form the more stable spiro[3.3]heptan-1-one product. nih.gov This process is efficient and telescopic, and understanding the underlying mechanism is crucial for optimizing reaction conditions and expanding its substrate scope. nih.gov

Another significant reaction is the nickel-catalyzed cyclopropanation of alkenes. researchgate.net Mechanistic investigations, supported by computational calculations and cyclic voltammetry, suggest the electrochemical generation of a nickel carbene as the key intermediate. researchgate.netresearchgate.net This understanding allows for the rational design of catalysts and reaction conditions, enabling the synthesis of a broad range of spirocyclic compounds under ambient, air- and moisture-tolerant conditions. researchgate.net

Furthermore, computational mechanistic studies have shed light on the regioselective hydrofunctionalization of alkynes catalyzed by nickel-hydride species. These studies indicate that a carbonyl-directed hydrometalation is the key step controlling regioselectivity, providing a general method for assembling highly strained and enantioenriched bioisosteres. researchgate.net The insights gained from these computational models are vital for the development of new synthetic strategies toward complex spiro[3.3]heptane derivatives.

Conformational Analysis and Assessment of Molecular Rigidity

The spiro[3.3]heptane scaffold is prized for its three-dimensional structure and conformational rigidity, attributes that are highly desirable in drug design. nih.gov Computational analysis, often corroborated by X-ray crystallography, provides precise details about the molecule's shape and stiffness.

The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings joined at a single carbon atom. wikipedia.org Each cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. Computational and X-ray diffraction studies on various spiro[3.3]heptane derivatives have quantified this puckering. For example, in 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, the two cyclobutane rings exhibit dihedral angles of 12.9° and 21.2°. nih.gov This non-planar geometry is a defining feature of the scaffold.

The rigidity of the spiro[3.3]heptane core is a key advantage, as it reduces the entropic penalty upon binding to a biological target. nih.govresearchgate.net This rigidity ensures that the substituents attached to the scaffold are held in well-defined spatial orientations, which is crucial for predictable interactions with proteins or other molecular targets. researchgate.net Computational studies confirm that the four-membered rings in the spiro[3.3]heptane scaffold are sufficiently rigid, making them excellent platforms for building conformationally restricted analogs of more flexible molecules. nih.gov

Table 1: Puckering Angles in Spiro[3.3]heptane Derivatives

CompoundRing 1 Dihedral Angle (°)Ring 2 Dihedral Angle (°)Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane12.921.2 nih.gov

Prediction of Molecular Attributes Relevant to Structure-Activity Relationship Studies

Computational methods are extensively used to predict molecular properties that are critical for understanding structure-activity relationships (SAR). For spiro[3.3]heptane-based compounds, these predictions help rationalize their biological activity and guide the design of new, improved analogs.

A key application is the use of the spiro[3.3]heptane scaffold as a bioisostere for phenyl rings. researchgate.netnih.gov Computational calculations of properties like lipophilicity (clogP) and metabolic stability are used to compare the spiro[3.3]heptane analogs to their parent aromatic compounds. For example, replacing a phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core was predicted to decrease lipophilicity. The calculated clogP value for Sonidegib is 6.8, while the values for the cis and trans spiro[3.3]heptane analogs are both 6.0. researchgate.netchemrxiv.org

While the impact on experimental lipophilicity (logD) was not significant in this case (all compounds had logD ≥ 3.5), the change in metabolic stability was notable. researchgate.netchemrxiv.org The spiro[3.3]heptane analogs showed altered metabolic stability in human liver microsomes, demonstrating that such bioisosteric replacement can be a powerful strategy to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. researchgate.netchemrxiv.org These predictive studies allow chemists to prioritize the synthesis of compounds with the most promising profiles, saving time and resources.

Table 2: Predicted and Experimental Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundStructureclogPlogD (pH 7.4)Metabolic Stability (CLint, μL min⁻¹ mg⁻¹)Reference
SonidegibPhenyl-containing6.8≥ 3.518 researchgate.netchemrxiv.org
trans-76Spiro[3.3]heptane analog6.0≥ 3.536 researchgate.netchemrxiv.org
cis-76Spiro[3.3]heptane analog6.0≥ 3.5156 researchgate.netchemrxiv.org

Analysis of Exit Vectors in Bioisosteric Design

Unlike saturated bioisosteres such as bicyclo[1.1.1]pentane or cubane, which mimic the collinear exit vectors of a para-substituted benzene (B151609) ring (φ = 180°), the spiro[3.3]heptane scaffold presents non-collinear exit vectors. researchgate.netchemrxiv.org Computational studies have precisely characterized the geometry of 2,6-disubstituted spiro[3.3]heptanes, which are often used as para-phenyl mimics. researchgate.net

The analysis involves calculating key geometric parameters: the distance between the substituent attachment points (d), the angles of the exit vectors relative to the central axis (φ1, φ2), and the non-planarity of the substituents (/θ/). For spiro[3.3]heptanes, the distance 'd' is significantly longer (6.87-6.89 Å) than in a para-phenyl ring (5.66-5.71 Å). researchgate.net Furthermore, the exit vectors are distinctly non-collinear, with φ1 and φ2 angles between 22.8° and 29.7°, compared to nearly 0° for the planar phenyl ring. researchgate.net This non-collinear and three-dimensional arrangement allows the spiro[3.3]heptane core to explore different regions of chemical space and can lead to improved binding or altered selectivity. researchgate.netnih.gov This detailed geometric understanding, derived from computational analysis, is essential for the rational application of spiro[3.3]heptane scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Table 3: Comparison of Exit Vector Parameters for para-Phenyl and Spiro[3.3]heptane Scaffolds

ScaffoldDistance d (Å)Angles φ1, φ2 (°)Non-planarity /θ/ (°)Reference
para-Phenyl Ring5.66 - 5.710.6 - 2.2123 - 149 researchgate.net
Spiro[3.3]heptane (2,6-disubstituted)6.87 - 6.8922.8 - 29.7129 - 130 researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.